molecular formula C11H18O2 B12724588 Dihydrobovolide, (S)- CAS No. 484040-30-4

Dihydrobovolide, (S)-

Katalognummer: B12724588
CAS-Nummer: 484040-30-4
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: LRKURLXWGJNWOJ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrobovolide, (S)- is a chemical compound with the molecular formula C11H18O2 It is a stereoisomer of dihydrobovolide, characterized by its specific three-dimensional arrangement of atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydrobovolide, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethyl-5-pentylidene-2(5H)-furanone with suitable reagents to form the desired stereoisomer . The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of dihydrobovolide, (S)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrobovolide, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert dihydrobovolide, (S)- into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Dihydrobovolide, (S)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dihydrobovolide, (S)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dihydrobovolide, (S)- include other stereoisomers of dihydrobovolide, such as dihydrobovolide, ®-, and related furanone derivatives .

Uniqueness

Dihydrobovolide, (S)- is unique due to its specific stereochemistry, which can result in different chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role .

Eigenschaften

CAS-Nummer

484040-30-4

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(2S)-3,4-dimethyl-2-pentyl-2H-furan-5-one

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

LRKURLXWGJNWOJ-JTQLQIEISA-N

Isomerische SMILES

CCCCC[C@H]1C(=C(C(=O)O1)C)C

Kanonische SMILES

CCCCCC1C(=C(C(=O)O1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.